

# Application Notes and Protocols for (2S,4R)-DS89002333 In Vitro Assays

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## Compound of Interest

Compound Name: (2S,4R)-DS89002333

Cat. No.: B10857944

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## Introduction

**(2S,4R)-DS89002333** is the enantiomer of DS89002333, a potent and orally active inhibitor of Protein Kinase A, catalytic subunit alpha (PRKACA).[1][2] This compound has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer characterized by the DNAJB1-PRKACA fusion gene.[1][3][4] The primary mechanism of action of **(2S,4R)-DS89002333** is the inhibition of PRKACA kinase activity, which in turn modulates downstream signaling pathways, such as the phosphorylation of cAMP-responsive element binding protein (CREB), and inhibits cancer cell growth.[1] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of **(2S,4R)-DS89002333**.

## Data Presentation

The inhibitory activity of DS89002333, the racemate of **(2S,4R)-DS89002333**, has been quantified in biochemical and cellular assays.

Assay Type	Target/Marker	Cell Line	IC50 Value
Biochemical Kinase Assay	PRKACA	-	0.3 nM[1][4]
Cellular Phosphorylation Assay	Phospho-CREB	NIH/3T3	50 nM[1]

## Experimental Protocols

### PRKACA Kinase Inhibition Assay

This protocol is designed to determine the in vitro potency of **(2S,4R)-DS89002333** against PRKACA using a biochemical assay format.

Materials:

- Recombinant human PRKACA enzyme
- Biotinylated-peptide substrate (e.g., CREB peptide: KRREILSRRPSYR)[5]
- **(2S,4R)-DS89002333**
- ATP
- cAMP
- Kinase assay buffer (e.g., 0.1 M Tris pH 7.5)[5]
- EDTA (for stopping the reaction)
- Detection reagents (e.g., HTRF, LanthaScreen™, or ELISA-based)

Procedure:

- Prepare a serial dilution of **(2S,4R)-DS89002333** in DMSO, and then dilute in kinase assay buffer.

- In a 384-well plate, add the diluted **(2S,4R)-DS89002333**.
- Add the PRKACA enzyme and the biotinylated-peptide substrate to the wells.
- Initiate the kinase reaction by adding a solution of ATP and cAMP.
- Incubate the plate at room temperature for a specified time (e.g., 45 minutes).[5]
- Stop the reaction by adding EDTA.
- Add the detection reagents according to the manufacturer's protocol.
- Read the signal on a compatible plate reader.
- Calculate the percent inhibition for each concentration of **(2S,4R)-DS89002333** and determine the IC50 value using a suitable data analysis software.

## Cellular CREB Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated CREB (pCREB) in cells treated with **(2S,4R)-DS89002333** to assess its intracellular target engagement. While NIH/3T3 cells have been used, patient-derived FL-HCC organoids or HEK293T cells engineered to express the DNAJB1-PRKACA fusion protein are also highly relevant models.[6][7]

Materials:

- NIH/3T3 cells (or other relevant cell line)
- Cell culture medium and supplements
- **(2S,4R)-DS89002333**
- PKA activator (e.g., Forskolin)
- Lysis buffer with phosphatase and protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer

- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed cells in a 6-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **(2S,4R)-DS89002333** for 30 minutes.[\[1\]](#)
- Stimulate the cells with a PKA activator (e.g., forskolin) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.
- Wash the cells with cold PBS and lyse them.
- Determine the protein concentration of the lysates.
- Denature the protein samples and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.

- Quantify the band intensities to determine the dose-dependent inhibition of CREB phosphorylation.

## Cell Viability Assay (MTT Assay)

This protocol is used to evaluate the effect of **(2S,4R)-DS89002333** on the proliferation and viability of cancer cells, particularly those dependent on the DNAJB1-PRKACA fusion protein.

Materials:

- FL-HCC patient-derived cells or other relevant cancer cell line
- Cell culture medium and supplements
- **(2S,4R)-DS89002333**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a detergent-based solution)
- 96-well plates

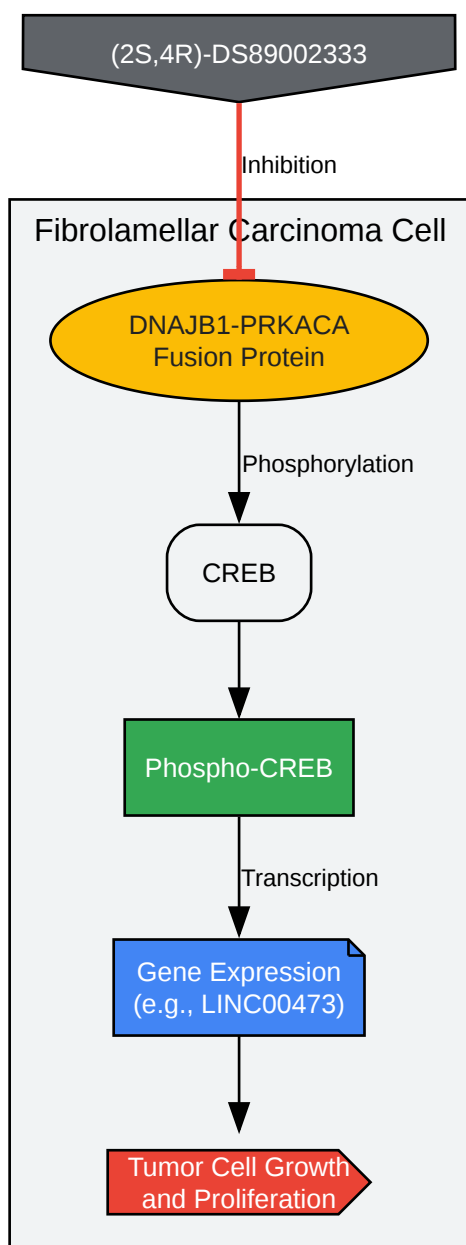
Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
- Treat the cells with a serial dilution of **(2S,4R)-DS89002333**. Include a vehicle control (e.g., DMSO).
- Incubate the plate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

## Visualizations

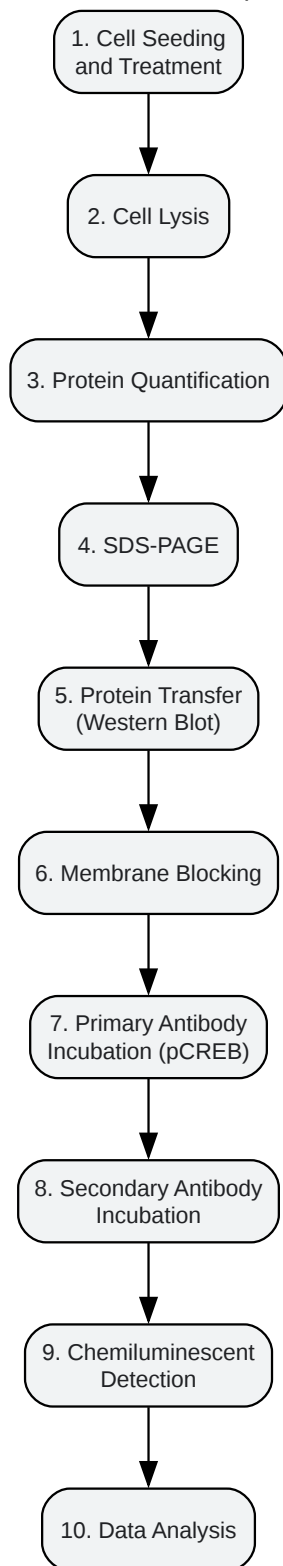
### PKA Signaling Pathway and Inhibition by (2S,4R)-DS89002333



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Caption: PKA signaling pathway in FL-HCC and the inhibitory action of **(2S,4R)-DS89002333**.

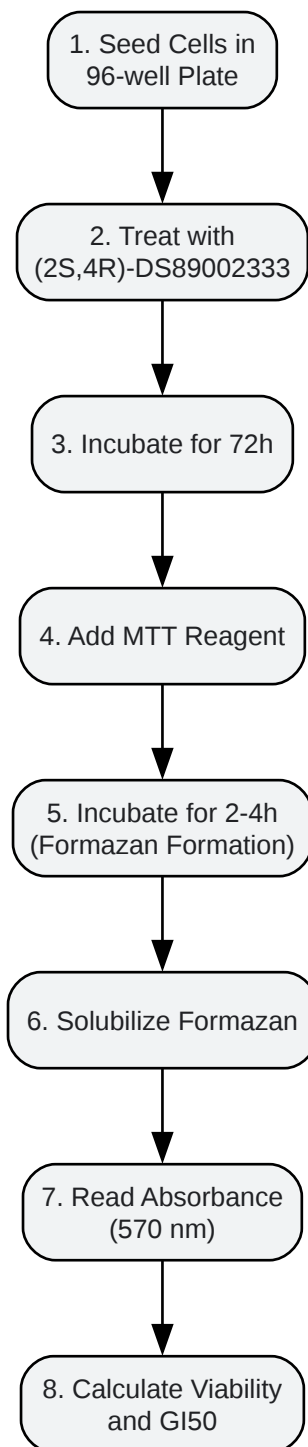
## Workflow for Cellular CREB Phosphorylation Assay



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Caption: Experimental workflow for the Western blot analysis of CREB phosphorylation.

## Workflow for MTT Cell Viability Assay



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Caption: Step-by-step workflow for the MTT cell viability and proliferation assay.



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